molecular formula C11H17NO2 B14836631 2-(Tert-butoxy)-4-(methylamino)phenol

2-(Tert-butoxy)-4-(methylamino)phenol

Cat. No.: B14836631
M. Wt: 195.26 g/mol
InChI Key: ZJBLBXXRUOVFKR-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-(methylamino)phenol is an organic compound that features a tert-butoxy group and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-(methylamino)phenol typically involves the protection of the phenol group followed by the introduction of the tert-butoxy and methylamino groups. One common method includes the use of tert-butyl alcohol and a suitable acid catalyst to introduce the tert-butoxy group. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Tert-butoxy)-4-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-(methylamino)phenol involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxy)-4-(dimethylamino)phenol: Similar structure but with an additional methyl group on the amino group.

    2-(Tert-butoxy)-4-(ethylamino)phenol: Similar structure but with an ethyl group instead of a methyl group.

    2-(Tert-butoxy)-4-(propylamino)phenol: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

2-(Tert-butoxy)-4-(methylamino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(methylamino)-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-7-8(12-4)5-6-9(10)13/h5-7,12-13H,1-4H3

InChI Key

ZJBLBXXRUOVFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)NC)O

Origin of Product

United States

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